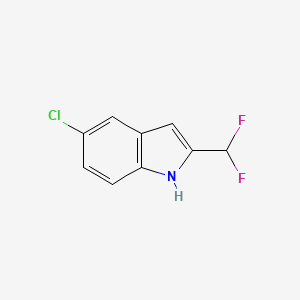

5-Chloro-2-(difluoromethyl)-1H-indole

Description

Significance of Indole (B1671886) Scaffolds in Synthetic and Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the fields of synthetic and medicinal chemistry. google.commdpi.com This scaffold is a key structural component in a vast array of natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin. google.com The versatility of the indole nucleus allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's biological activity. mdpi.com Consequently, indole derivatives have been extensively explored and are found in numerous approved drugs, demonstrating their broad therapeutic potential across various disease areas. google.com

Role of Organofluorine Chemistry and the Difluoromethyl Group in Molecular Design

The introduction of fluorine atoms into organic molecules, a practice central to organofluorine chemistry, has become a pivotal strategy in modern drug discovery. The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Specifically, the difluoromethyl group (CHF2) has garnered significant attention as a bioisostere for hydroxyl and thiol groups. This substitution can enhance a compound's pharmacokinetic profile by improving its metabolic stability. The difluoromethyl group can also act as a lipophilic hydrogen bond donor, potentially strengthening interactions with target proteins.

Overview of 5-Chloro-2-(difluoromethyl)-1H-indole as a Compound of Academic Interest

This compound emerges as a compound of academic interest due to the convergence of the aforementioned structural features. The presence of a chlorine atom at the 5-position of the indole ring can further modify the electronic properties and lipophilicity of the molecule, potentially influencing its biological activity. The combination of the 5-chloro-indole core with a 2-difluoromethyl substituent presents a unique chemical entity that warrants further investigation. While specific research findings on its synthesis, properties, and applications are not yet widely published, its existence is confirmed through its listing in chemical supplier databases. alchempharmtech.com The academic interest lies in its potential as a building block for the synthesis of more complex molecules with novel biological activities, stemming from the synergistic effects of its constituent parts.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6ClF2N |

|---|---|

Molecular Weight |

201.60 g/mol |

IUPAC Name |

5-chloro-2-(difluoromethyl)-1H-indole |

InChI |

InChI=1S/C9H6ClF2N/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,9,13H |

InChI Key |

SZZYMJUDHBYITB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)C(F)F |

Origin of Product |

United States |

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and the connectivity of atoms within the molecule. By analyzing ¹H, ¹³C, and ¹⁹F spectra, along with two-dimensional correlation experiments, a detailed portrait of the molecular architecture is achieved.

The ¹H NMR spectrum provides critical information about the number and chemical environment of protons in the molecule. For 5-Chloro-2-(difluoromethyl)-1H-indole, the spectrum is characterized by distinct signals from the indole (B1671886) ring protons and the difluoromethyl group.

The indole N-H proton typically appears as a broad singlet in the downfield region, usually above 8.0 ppm. The aromatic region reveals signals for protons H-4, H-6, and H-7. H-4 is expected to be a doublet, H-7 a doublet, and H-6 a doublet of doublets due to coupling with its neighbors. The proton on C-3 of the indole ring will appear as a singlet or a narrow triplet due to a small coupling to the difluoromethyl group.

A key feature is the signal for the proton of the -CHF₂ group. This proton is split by the two adjacent fluorine atoms into a characteristic triplet. This triplet appears with a large coupling constant (²JH-F), typically in the range of 55-60 Hz. rsc.org

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | > 8.0 | br s | - |

| H-4 | ~7.6 | d | J ≈ 2.0 |

| H-7 | ~7.3 | d | J ≈ 8.7 |

| H-6 | ~7.1 | dd | J ≈ 8.7, 2.0 |

| H-3 | ~6.5 | t | J ≈ 1.5 |

Note: Expected values are based on analyses of structurally similar compounds. rsc.orgmdpi.com

The ¹³C NMR spectrum reveals the number of unique carbon environments. The indole ring itself accounts for eight distinct carbon signals. The presence of the electron-withdrawing chlorine atom at C-5 and the difluoromethyl group at C-2 significantly influences the chemical shifts of the aromatic carbons.

The most notable signal is that of the difluoromethyl carbon (-CHF₂). Due to the direct attachment of two fluorine atoms, this carbon signal is split into a triplet with a large one-bond coupling constant (¹JC-F), typically observed around 270-275 Hz. rsc.org Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiments would be used to differentiate between quaternary carbons (C), methine carbons (CH), and methylene (B1212753) carbons (CH₂), though specific data is not detailed in the available literature.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C-2 | ~138 | t | ²JC-F ≈ 25-30 |

| C-3 | ~103 | s | - |

| C-3a | ~126 | s | - |

| C-4 | ~123 | s | - |

| C-5 | ~128 | s | - |

| C-6 | ~122 | s | - |

| C-7 | ~112 | s | - |

| C-7a | ~134 | s | - |

Note: Expected values are based on analyses of structurally similar compounds. rsc.org

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. Given that ¹⁹F has 100% natural abundance and a spin of ½, it provides clear and informative spectra. rsc.org The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment.

In the case of this compound, the two fluorine atoms of the -CHF₂ group are chemically equivalent. Their signal in the ¹⁹F NMR spectrum is expected to be a doublet, resulting from coupling to the single adjacent proton (a ²JH-F coupling). This coupling constant is identical to the one observed in the ¹H NMR spectrum, typically around 56-60 Hz. rsc.orgnih.gov The chemical shift is anticipated to be in the region characteristic for aliphatic difluoromethyl groups attached to an sp² carbon. colorado.edu

Table 3: Expected ¹⁹F NMR Data for this compound

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

Note: Expected values are based on analyses of structurally similar compounds. Chemical shifts are relative to CFCl₃. rsc.orgnih.gov

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show cross-peaks between protons that are J-coupled. For this molecule, a key correlation would be observed between H-6 and H-7 on the benzene (B151609) portion of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹JC-H correlations). It would provide unambiguous assignments by linking each proton signal from the ¹H spectrum (e.g., H-3, H-4, H-6, H-7, and the H of -CHF₂) to its corresponding carbon signal in the ¹³C spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:

The proton of the -CHF₂ group correlating to C-2 and C-3.

The H-3 proton correlating to C-2, C-3a, and C-4.

Vibrational Spectroscopy for Molecular Structure and Bonding (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a functional group fingerprint. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A prominent feature would be the N-H stretching vibration, typically seen as a sharp to moderately broad band around 3400-3300 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The C-F bonds of the difluoromethyl group give rise to strong, characteristic stretching absorptions in the 1100-1000 cm⁻¹ region. Other expected signals include aromatic C=C stretching in the 1600-1450 cm⁻¹ range and the C-Cl stretching vibration at lower wavenumbers.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3400 - 3300 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-F | Stretch | 1100 - 1000 (strong) |

Note: Expected values are based on analyses of structurally similar compounds. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. This technique confirms the molecular weight and elemental composition proposed by other spectroscopic methods.

For this compound, the exact mass can be calculated based on the most abundant isotopes of its constituent atoms (C, H, Cl, F, N). The experimentally measured mass from an HRMS analysis would be expected to match this calculated value to within a very small tolerance (typically < 5 ppm), thus verifying the chemical formula C₉H₆ClF₂N. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would also be observable.

Table 5: High-Resolution Mass Spectrometry Data for this compound

| Ion | Elemental Formula | Calculated Mass [M]⁺ | Found Mass |

|---|

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde |

| 5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid |

| 5-Chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylic acid |

| Ethyl 5-chloro-3-((4-(2-methylpyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate |

| 5-Chloromethyl-1H-indole-2-carboxylates |

| 5-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate |

| 1H-indole-2-carboxylic acid, 5-chloro-3-formyl- |

Chemical Reactivity and Mechanistic Studies of 5 Chloro 2 Difluoromethyl 1h Indole

Reactivity at the Indole (B1671886) Nitrogen (N-H) Position

Functionalization at the N-H position is a common strategy to modify the properties of indole derivatives. Typical reactions include alkylation, arylation, and acylation. These reactions generally proceed via deprotonation of the indole nitrogen with a suitable base, followed by reaction with an electrophile. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base like sodium hydride. The choice of base and reaction conditions is critical to avoid competing reactions at other positions of the indole ring.

Computational studies on similar indole systems have shown that the N-H bond can be activated for various synthetic transformations. dntb.gov.ua The acidity of the N-H proton is influenced by the substituents on the indole ring. In the case of 5-Chloro-2-(difluoromethyl)-1H-indole, the electron-withdrawing groups are expected to increase the acidity of the N-H proton, facilitating its removal.

Transformations Involving the C-3 Position of the Indole Ring

The C-3 position of the indole ring is typically the most nucleophilic and thus highly susceptible to electrophilic substitution. nih.govdigitellinc.com This reactivity is a hallmark of the indole scaffold. However, the presence of the 2-(difluoromethyl) group can sterically hinder and electronically deactivate the C-3 position to some extent. Despite this, a variety of functionalization reactions can be successfully carried out at this position.

Electrophilic substitution reactions such as Vilsmeier-Haack formylation, Mannich reactions, and Friedel-Crafts acylation are commonly employed to introduce new functionalities at the C-3 position. For example, the Vilsmeier-Haack reaction introduces a formyl group, which can then be a versatile handle for further synthetic modifications. rsc.org The Mannich reaction allows for the introduction of aminomethyl groups, which are important pharmacophores. mdpi.com

Recent research has also focused on transition-metal-catalyzed C-H functionalization at the C-3 position, offering a more direct and atom-economical approach to introduce various substituents. nih.govnih.gov These methods often employ directing groups on the indole nitrogen to achieve high regioselectivity.

Chemical Modifications and Transformations of the 2-(Difluoromethyl) Moiety

The difluoromethyl (CF2H) group is a unique structural motif that can act as a lipophilic hydrogen bond donor, making it a valuable bioisostere for hydroxyl or thiol groups in drug design. acs.org While generally stable, the CF2H group can undergo certain chemical transformations.

One potential reaction is the further fluorination to a trifluoromethyl (CF3) group, although this typically requires harsh conditions. More commonly, the synthetic focus is on the introduction of the difluoromethyl group itself. This is often achieved through reactions involving difluorocarbene (:CF2) or other difluoromethylating agents. cas.cnox.ac.uk

The reactivity of the C-F bonds in the difluoromethyl group is generally low, making direct substitution challenging. However, under specific conditions, such as with strong nucleophiles or under reductive conditions, transformations might be possible. The primary value of the difluoromethyl group in this context lies in its influence on the biological and physicochemical properties of the parent molecule rather than its own chemical reactivity. ox.ac.uk

Reaction Mechanism Elucidation for Synthetic Pathways

Understanding the mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and developing new synthetic strategies.

Investigation of Reactive Intermediates (e.g., Difluorocarbene)

The synthesis of 2-(difluoromethyl)indoles often involves the in-situ generation of difluorocarbene (:CF2) as a key reactive intermediate. cas.cnox.ac.uk Difluorocarbene is a highly reactive species that can be generated from various precursors, such as sodium chlorodifluoroacetate or (trifluoromethyl)trimethylsilane. cas.cn

The mechanism of difluoromethylation of indoles typically involves the [2+1] cycloaddition of difluorocarbene to the C2-C3 double bond of the indole, followed by ring-opening of the resulting difluorocyclopropane intermediate. cas.cn The regioselectivity of this reaction, favoring the 2-position, is influenced by the electronic properties of the indole ring. rsc.org Computational studies have been instrumental in elucidating the energetics of these pathways and understanding the factors that control the reaction outcome. nih.gov

Transition State Analysis of Key Transformations

Computational chemistry plays a vital role in understanding the transition states of key synthetic steps. nih.govrsc.orgrsc.org For instance, in the electrophilic substitution at the C-3 position, transition state analysis can provide insights into the activation barriers and the influence of substituents on the reaction rate and regioselectivity. nih.govnih.gov

Similarly, for transition-metal-catalyzed C-H functionalization reactions, computational modeling of the catalytic cycle, including the transition states of oxidative addition, migratory insertion, and reductive elimination steps, is essential for catalyst design and optimization. nih.gov These studies help in understanding the role of ligands and additives in controlling the efficiency and selectivity of the transformations. lookchem.com

Derivatization Chemistry of the this compound Core

The this compound core serves as a versatile platform for the synthesis of a wide range of derivatives with potential applications in various fields. dntb.gov.uanih.gov The strategic functionalization at the N-1, C-3, and other positions of the indole ring allows for the creation of diverse chemical libraries. mdpi.comdntb.gov.ua

For example, N-alkylation or N-arylation can modulate the lipophilicity and metabolic stability of the molecule. Functionalization at the C-3 position with different electrophiles can introduce key pharmacophoric groups. Furthermore, the chloro substituent at the 5-position can be a site for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, alkyl, or other functional groups. researchgate.net

The combination of these derivatization strategies allows for the fine-tuning of the physicochemical and biological properties of the this compound scaffold, making it a valuable building block in drug discovery and materials science. dntb.gov.uaresearchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like 5-Chloro-2-(difluoromethyl)-1H-indole. These calculations help in understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies of Analogous Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | -0.08657 | rsc.org |

Note: This table provides examples from related compounds to illustrate the concept of HOMO-LUMO analysis.

Charge Distribution and Bond Order Analysis

Charge distribution analysis provides information about the partial charges on each atom in the molecule, which is essential for understanding its electrostatic interactions and reactive sites. Bond order analysis, on the other hand, gives an indication of the strength and nature of the chemical bonds.

In related molecules like 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, natural bond orbital (NBO) analysis has been used to study hyper-conjugative interactions and charge delocalization, which contribute to the molecule's stability. researchgate.net For this compound, the electronegative chlorine and fluorine atoms will significantly influence the charge distribution. The chlorine atom at the 5-position and the difluoromethyl group at the 2-position will draw electron density, creating electrophilic and nucleophilic regions within the molecule. This charge distribution is critical for predicting how the molecule will interact with biological targets or other reagents.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as NMR chemical shifts and vibrational frequencies. These predictions can aid in the structural elucidation of newly synthesized compounds and in the analysis of complex spectra.

The prediction of ¹H and ¹⁹F NMR chemical shifts is a key application of computational chemistry. tandfonline.comrsc.orgluc.eduyoutube.com Methods like DFT and quantum mechanics/molecular mechanics (QM/MM) are employed to calculate these shifts. tandfonline.com The accuracy of these predictions can be high, with mean absolute errors for ¹H shifts reported to be as low as 0.08 ppm with fine-tuning. rsc.org For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is particularly important. tandfonline.comluc.edu The chemical environment surrounding the fluorine atoms, including through-space interactions and conformational effects, significantly impacts their chemical shifts.

Vibrational frequency calculations, often performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. A study on 5-Chloro-2,4,6-trifluoropyrimidine demonstrated that DFT calculations can provide a reliable vibrational analysis of all normal modes. Such calculations for this compound would help in assigning the observed vibrational bands to specific molecular motions, confirming its structure.

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. Geometry optimization is the process of finding the lowest energy structure for a given conformer.

For this compound, the rotation around the bond connecting the difluoromethyl group to the indole (B1671886) ring is a key conformational variable. The stable conformations will be a result of the balance between steric hindrance and electronic interactions. The principles of conformational analysis can be understood from simpler molecules like 1,2-difluoroethane, where gauche and staggered conformations are the most stable. In a study of 1-(2-bromoethyl)indoline-2,3-dione, geometry optimization was performed using DFT with the 6-311++G** basis set to find the minimum energy structure. A similar approach for this compound would provide its optimized molecular geometry, which is the foundation for all other computational studies.

Reaction Mechanism Modeling and Energy Landscape Exploration

Computational chemistry can be used to model the step-by-step process of a chemical reaction, known as the reaction mechanism. This involves identifying transition states and intermediates and calculating their energies to map out the energy landscape of the reaction.

While a specific computational study on the synthesis of this compound is not available, DFT studies on the synthesis of other indole derivatives provide a framework for how such an investigation would be conducted. For example, DFT has been used to explore the mechanism, stereoselectivity, and regioselectivity of metal-catalyzed cycloadditions of indolyl-allenes. tandfonline.com Such studies can reveal different possible reaction pathways and explain why a particular product is formed. tandfonline.com In another example, computational studies were used to understand the divergent mechanistic pathways in catalyst-controlled rearrangements of indole-based systems. For the synthesis of this compound, computational modeling could be used to investigate the transition states and activation energies of different synthetic routes, helping to optimize reaction conditions.

Computational Approaches in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods play a crucial role in modern SAR by quantifying molecular properties and using them to build predictive models.

Several SAR studies have been conducted on indole derivatives, including those with a 5-chloro substitution. For instance, SAR studies on 1H-indole-2-carboxamides showed that a chloro or fluoro group at the C5 position enhanced potency at the CB1 receptor. In another study, computational docking was used to support the enzyme inhibition results of 5-chloro-indole derivatives.

For this compound, computational methods can be used to calculate a variety of molecular descriptors, such as electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). These descriptors can then be used to develop Quantitative Structure-Activity Relationship (QSAR) models, which are mathematical equations that relate the chemical structure to biological activity. Such models can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.

Structure Activity Relationship Sar Studies and Bioisosteric Applications

Impact of the 5-Chloro Substituent on Molecular Interactions

Studies on 5-substituted indoles have shown that the nature of the substituent dictates the flow of electron density. nih.gov For 5-chloroindole (B142107), the dipole moment vector rotates by a mere 2 degrees upon excitation to the lowest excited singlet state, a much smaller rotation than that observed for bare indole (B1671886). researchgate.net This alteration in electronic properties can affect how the molecule fits into and interacts with a binding pocket. For instance, 5-chloroindole has been identified as a potent positive allosteric modulator (PAM) of the 5-HT₃ receptor, demonstrating that this substitution can lead to significant biological activity. nih.gov The chlorine atom's size and electronegativity are critical parameters that influence molecular stacking and orientation, which can enhance binding affinity. rsc.org

The synthesis of various 5-chloro-indole derivatives has been a common strategy in medicinal chemistry to develop compounds with specific therapeutic activities, such as inhibitors of EGFR/BRAF pathways. mdpi.comresearchgate.net

Role of the 2-(Difluoromethyl) Group as a Bioisostere in Molecular Design

The difluoromethyl (CF₂H) group is a key feature in modern medicinal chemistry, often employed as a bioisostere for other functional groups like hydroxyl (-OH), thiol (-SH), or even methyl (-CH₃) groups. researchgate.netresearchgate.net A bioisostere is a chemical substituent that can replace another group without significantly altering the molecule's biological activity, while potentially improving its pharmacokinetic or pharmacodynamic properties.

The CF₂H group is particularly valued for its unique combination of properties:

Lipophilic Hydrogen Bond Donor : Due to the highly polarized C-H bond caused by the two fluorine atoms, the difluoromethyl group can act as a hydrogen bond donor. acs.orgresearchgate.netsci-hub.se This allows it to mimic the hydrogen-bonding capabilities of groups like hydroxyl or amine. researchgate.net

Enhanced Lipophilicity : Compared to a hydroxyl group, the CF₂H group is more lipophilic, which can improve a molecule's ability to cross cell membranes. nih.gov

Metabolic Stability : The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group more resistant to metabolic oxidation. This can increase the drug's half-life. nih.gov

In the context of 5-Chloro-2-(difluoromethyl)-1H-indole, the 2-(difluoromethyl) group is critical for its designed interactions. Its incorporation into drug candidates has been shown to enhance binding affinity and bioavailability. researchgate.net For example, the introduction of a difluoromethyl group at the C3 position of a different indole scaffold led to a tenfold increase in affinity for the 5-HT₆ receptor compared to the non-fluorinated analogue. nih.gov

| Property | Description | Advantage in Drug Design | Reference |

|---|---|---|---|

| Hydrogen Bonding | Acts as a hydrogen bond donor, mimicking -OH, -SH, or -NH₂ groups. | Preserves key binding interactions with target receptors. | researchgate.netacs.org |

| Lipophilicity | Increases lipophilicity compared to hydroxyl or thiol groups. | Can improve membrane permeability and cell uptake. | nih.gov |

| Metabolic Stability | Resistant to oxidative metabolism due to strong C-F bonds. | Enhances drug half-life and bioavailability. | nih.gov |

| Conformational Effects | Can influence the preferred conformation of the molecule. | Optimizes the molecule's shape for the target's binding site. | researchgate.net |

Influence of Indole Ring Substituents on Structural and Electronic Properties

The indole ring is a privileged scaffold in medicinal chemistry, and its electronic properties are highly tunable through substitution. The position and nature of substituents can dramatically alter the molecule's ground and excited state properties. researchgate.netchemrxiv.org

Computational studies have provided deep insights into these effects:

Electron Donating vs. Withdrawing Groups : Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have opposite effects on the indole ring's electron density. researchgate.net An EWG, such as a nitro group, generally shifts the maximum absorbance wavelength to the red (a bathochromic shift). nih.gov Conversely, EDGs tend to do the opposite. nih.gov

Positional Effects : The position of the substituent is critical. For instance, substitution at the 4-position of the indole ring may have a greater effect on the electronic transition dipole moment than substitutions at other positions. nih.gov Small substituents located in the plane of the indole ring have a more significant effect on the ground state electronic structure compared to longer, out-of-plane substituents. chemrxiv.org

Bond Lengths and Geometry : Substituents can alter the bond lengths within the indole core. Substitutions on the six-membered ring of indole have been shown to cause more significant changes in bond lengths compared to substitutions on the five-membered ring. chemrxiv.org

These electronic modifications are fundamental to a molecule's SAR. Theoretical models can now predict the excited state properties of substituted indoles, particularly for those with electron-withdrawing groups, which aids in the design of new molecules with desired spectroscopic or binding characteristics. researcher.life

| Substituent Position | Observed Effect | Significance | Reference |

|---|---|---|---|

| General (In-plane) | Increases electron density of the indole ring. | Directly affects resonance and electronic properties. | researchgate.netchemrxiv.org |

| General (Out-of-plane) | Minor effect on electron density. | Less impact on the core electronic structure. | researchgate.netchemrxiv.org |

| Position 4 | Potentially greater effect on electronic transition dipole moment. | Key position for tuning absorption/emission wavelengths. | nih.gov |

| Position 5 | Can significantly alter the molecular dipole moment. | Crucial for electrostatic interactions in binding pockets. | researchgate.netnih.gov |

Rational Design of Analogues through SAR Exploration

The rational design of analogues is a cornerstone of modern drug discovery, driven by a deep understanding of SAR. By systematically modifying a lead compound like this compound, chemists can optimize its properties.

The process involves several key steps:

Identify Key Pharmacophore Elements : Determine which parts of the molecule are essential for activity (the pharmacophore). For this compound, the chloro-indole and difluoromethyl groups are likely key.

Systematic Modification : Create a library of analogues by altering specific parts of the molecule. This could involve changing the position of the chloro substituent, replacing it with other halogens, or modifying other positions on the indole ring. nih.gov

Biological Evaluation : Test the new analogues for their biological activity. For example, in the development of potent 5-HT₆R antagonists, a series of indole derivatives were synthesized and evaluated, leading to the discovery that a difluoromethyl group at a specific position dramatically increased affinity. nih.gov

Iterative Refinement : Analyze the results to build a more detailed SAR model. This knowledge is then used to design the next generation of analogues with further improved potency and selectivity. nih.gov

This iterative cycle of design, synthesis, and testing allows for the exploration of chemical space around a lead compound, leading to the development of optimized drug candidates. nih.govmdpi.com For instance, SAR studies on indole-based inhibitors have successfully led to compounds with submicromolar activity against HIV fusion by exploring different linkages and substitutions on the indole scaffold. nih.gov

Advanced Applications and Future Research Directions

5-Chloro-2-(difluoromethyl)-1H-indole as a Versatile Synthetic Building Block

A synthetic building block is a molecule that can be readily modified at specific positions to generate a library of more complex derivatives. This compound is an exemplary building block due to its multiple reactive sites that allow for selective functionalization. The indole (B1671886) scaffold itself is a celebrated pharmacophore in drug discovery. nih.gov The presence of the difluoromethyl group, a lipophilic hydrogen bond donor, and the chloro-substituent can significantly enhance the metabolic stability and binding affinity of resulting derivatives. oup.com

The primary sites for chemical modification on the this compound core are:

N1-Position: The indole nitrogen possesses a proton that can be readily removed by a base, allowing for N-alkylation, N-arylation, or the introduction of various protecting groups. This site is crucial for modulating the compound's solubility and electronic properties.

C3-Position: The C3 position of the indole ring is nucleophilic and highly reactive towards electrophiles. This allows for the introduction of a wide array of functional groups through reactions such as Vilsmeier-Haack formylation, Mannich reactions, Friedel-Crafts acylations, and Michael additions.

C5-Position: The chlorine atom at the C5 position can be substituted through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This enables the linkage of the indole core to other aromatic or aliphatic systems, vastly expanding its structural diversity.

The strategic manipulation of these reactive sites allows chemists to use this compound as a starting point for constructing complex molecules with tailored properties.

| Reactive Site | Reaction Type | Typical Reagents | Resulting Structure Class |

|---|---|---|---|

| N1-H | N-Alkylation / N-Arylation | Alkyl halides, Aryl boronic acids (Buchwald-Hartwig) | N-Substituted Indoles |

| C3-H | Electrophilic Substitution (e.g., Mannich Reaction) | Formaldehyde, Dimethylamine, HCl | 3-Substituted Indoles (e.g., Gramine analogues) |

| C5-Cl | Suzuki Cross-Coupling | Aryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl Indoles |

| C5-Cl | Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | 5-Amino Indoles |

Development of Novel Methodologies for Fluorinated Heterocycles

The synthesis of fluorinated heterocycles is a dynamic area of organic chemistry, driven by the profound impact of fluorine on molecular properties. oup.com The development of new synthetic methods is crucial for accessing novel chemical space. Research in this area often focuses on two main strategies: building the heterocyclic system from pre-fluorinated precursors or introducing fluorine in the final stages of a synthesis (late-stage fluorination). researchgate.net

For compounds like this compound, synthetic development involves methodologies for the efficient introduction of the difluoromethyl (CHF2) group. This is more challenging than incorporating the more common trifluoromethyl (CF3) group. Recent advancements have focused on:

Direct Difluoromethylation: The development of reagents that can directly install a CHF2 group onto a pre-formed indole ring.

Cyclization Strategies: The use of difluoromethyl-containing starting materials that can be cyclized to form the indole ring system. researchgate.net This often provides better control over regioselectivity.

Novel Fluorinating Reagents: The use of electrophilic fluorinating reagents like Selectfluor can lead to the formation of difluorinated intermediates under mild conditions. acs.org For instance, the reaction of substituted indoles with Selectfluor can yield 3,3-difluoroindolin-2-ols, which are valuable precursors for other fluorinated indole derivatives. acs.org

These evolving synthetic strategies not only make the production of known compounds like this compound more efficient but also open the door to a vast array of new, structurally diverse fluorinated heterocycles for scientific exploration.

Integration into Complex Chemical Architectures for Advanced Research

The true value of a building block like this compound is realized when it is incorporated into larger, more complex molecular structures designed for specific functions. In medicinal chemistry, the indole scaffold is a key component of numerous approved drugs and clinical candidates. nih.govmdpi.com The integration of the 5-chloro-2-(difluoromethyl) motif into these architectures is a strategy to enhance potency, selectivity, and pharmacokinetic profiles.

For example, the functional handles described in section 7.1 can be used to link the indole core to other pharmacophores or complex side chains. A Suzuki coupling at the C5 position could be used to attach a second heterocyclic ring, creating a potential bidentate ligand for a protein target. An N-alkylation could introduce a solubilizing group or a chain designed to interact with a specific region of a biological receptor. The synthesis of new bis-indole derivatives and other complex structures often relies on these predictable, high-yielding reactions on versatile indole cores. mdpi.com This modular approach allows for the systematic exploration of structure-activity relationships (SAR), a critical process in modern drug discovery. nih.gov

Prospects for Future Research in Organofluorine Indole Chemistry

The field of organofluorine indole chemistry is poised for significant growth, with compounds like this compound at the forefront of this expansion. Future research is likely to progress in several key directions:

Expansion of the Chemical Toolbox: There will be a continued focus on developing new and more efficient synthetic methods for creating fluorinated indoles. oup.comresearchgate.net This includes discovering novel reagents for difluoromethylation and creating more robust catalytic systems for functionalizing the indole core.

Creation of Novel Derivatives: Chemists will utilize the building block approach to synthesize extensive libraries of derivatives based on the this compound scaffold. Exploring a wider range of reactions at the N1, C3, and C5 positions will yield novel compounds with diverse three-dimensional shapes and electronic properties.

Biological and Materials Science Applications: These newly synthesized derivatives will be screened for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties, areas where indole derivatives have already shown immense promise. nih.govmdpi.com Furthermore, the unique electronic properties of fluorinated indoles make them attractive candidates for use in organic electronics and materials science as components of organic light-emitting diodes (OLEDs) or sensors.

Understanding Structure-Property Relationships: A deeper investigation into how the specific combination of the 5-chloro and 2-difluoromethyl substituents influences the physicochemical and biological properties of the indole ring will guide the rational design of future compounds with optimized characteristics. nih.gov

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-(difluoromethyl)-1H-indole, and how are purity and yield optimized?

A common approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , adapted from methods used for structurally similar indoles. For example:

- Step 1 : React 3-(2-azidoethyl)-5-chloro-1H-indole with a difluoromethyl-containing alkyne in PEG-400/DMF under CuI catalysis for 12 hours .

- Step 2 : Extract with ethyl acetate, dry over Na₂SO₄, concentrate via rotary evaporation, and purify via column chromatography (70:30 ethyl acetate/hexane) .

- Yield Optimization : Substituent steric effects and electronic properties (e.g., electron-withdrawing groups like Cl or F) can reduce yields to 22–42% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., indole C-2 difluoromethyl resonance at δ ~110–120 ppm for ¹³C; Cl and CF₂ groups split adjacent proton signals) .

- ¹⁹F NMR : Distinctive shifts for -CF₂- groups (~-80 to -100 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₀H₇ClF₂N: 232.02) .

- TLC : Monitor reaction progress using ethyl acetate/hexane systems .

Q. How can solubility challenges for this compound be addressed in experimental settings?

- In vitro : Use DMSO as a primary solvent (test solubility at ≤50 mg/mL). For precipitates, add co-solvents like PEG-300 (40%) and Tween-80 (5%) .

- In vivo : Prepare a stock solution (e.g., 50 mg/mL in DMSO), then dilute with saline/PEG-300 to 5 mg/mL working concentration .

Q. What structural analogs of this compound are reported, and how do their properties differ?

- 5-Fluoro-1H-indole-2-carboxylic acid : Higher polarity due to the -COOH group (logP ~1.5 vs. ~3.9 for the target compound) .

- 4-Chloro-6-fluoro-1H-indole : Altered bioactivity due to positional isomerism (InChIKey: ZIXPMUOPYURNOC) .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives of this compound?

- Catalyst Screening : Replace CuI with Ru-based catalysts for sterically hindered alkynes .

- Solvent Optimization : Test ionic liquids (e.g., [BMIM][PF₆]) to enhance reaction rates .

- Microwave Assistance : Reduce reaction time from 12 hours to <2 hours while maintaining yields >35% .

Q. How should researchers resolve contradictions in spectral data for indole derivatives?

- Case Study : If ¹H NMR shows unexpected splitting for the indole NH proton, consider:

- Tautomerism : Check for pH-dependent shifts (e.g., -NH vs. -N– in DMSO-d₆ vs. CDCl₃) .

- Impurity Analysis : Use HRMS to detect byproducts (e.g., oxidation at C-3) .

Q. What computational strategies predict the biological activity of this compound?

Q. What formulation strategies enhance stability in long-term studies?

- Lyophilization : Prepare a lyophilized powder (storage: -20°C for 3 years) and reconstitute in PEG-300/saline .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.